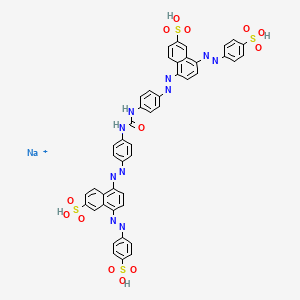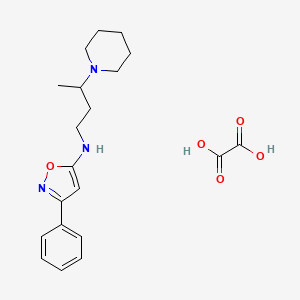
oxalic acid;3-phenyl-N-(3-piperidin-1-ylbutyl)-1,2-oxazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxalic acid;3-phenyl-N-(3-piperidin-1-ylbutyl)-1,2-oxazol-5-amine is a complex organic compound that combines the properties of oxalic acid, phenyl groups, piperidine, and oxazole rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of oxalic acid;3-phenyl-N-(3-piperidin-1-ylbutyl)-1,2-oxazol-5-amine typically involves multi-step organic reactions. The process may start with the preparation of the oxazole ring, followed by the introduction of the phenyl group and the piperidine moiety. The final step often involves the formation of the oxalic acid derivative under controlled conditions such as specific temperatures, solvents, and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxalic acid;3-phenyl-N-(3-piperidin-1-ylbutyl)-1,2-oxazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The phenyl and piperidine groups can participate in substitution reactions to introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can introduce new functional groups like halogens or alkyl groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, oxalic acid;3-phenyl-N-(3-piperidin-1-ylbutyl)-1,2-oxazol-5-amine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules. Its structural features could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. Its ability to interact with biological targets may lead to the development of new treatments for various diseases.
Industry
In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of oxalic acid;3-phenyl-N-(3-piperidin-1-ylbutyl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to oxalic acid;3-phenyl-N-(3-piperidin-1-ylbutyl)-1,2-oxazol-5-amine include other oxazole derivatives, phenyl-substituted amines, and piperidine-containing molecules. Examples include:
- 3-phenyl-1,2-oxazole
- N-(3-piperidin-1-ylbutyl)amine
- Oxalic acid derivatives
Uniqueness
What sets this compound apart is its combination of these functional groups in a single molecule. This unique structure may confer specific properties and reactivity that are not observed in the individual components or other similar compounds.
Propiedades
Número CAS |
103785-29-1 |
|---|---|
Fórmula molecular |
C20H27N3O5 |
Peso molecular |
389.4 g/mol |
Nombre IUPAC |
oxalic acid;3-phenyl-N-(3-piperidin-1-ylbutyl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C18H25N3O.C2H2O4/c1-15(21-12-6-3-7-13-21)10-11-19-18-14-17(20-22-18)16-8-4-2-5-9-16;3-1(4)2(5)6/h2,4-5,8-9,14-15,19H,3,6-7,10-13H2,1H3;(H,3,4)(H,5,6) |
Clave InChI |
BNWCJPOXXPMTJG-UHFFFAOYSA-N |
SMILES canónico |
CC(CCNC1=CC(=NO1)C2=CC=CC=C2)N3CCCCC3.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


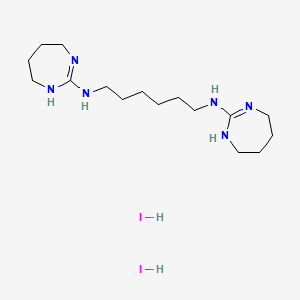
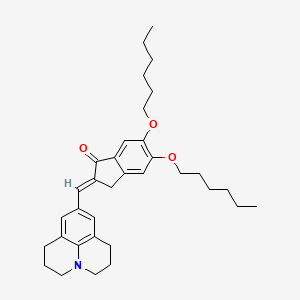
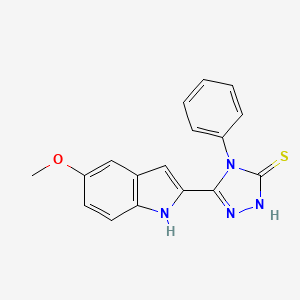
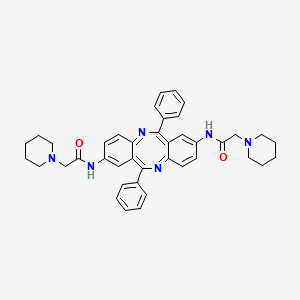
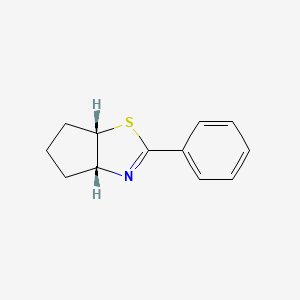
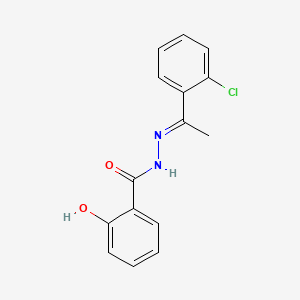
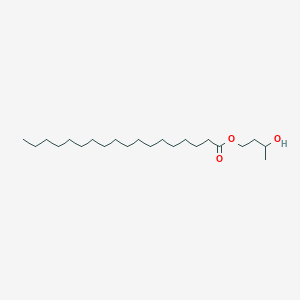
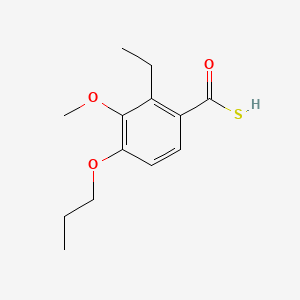

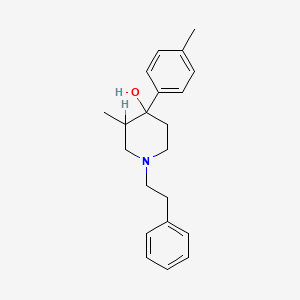
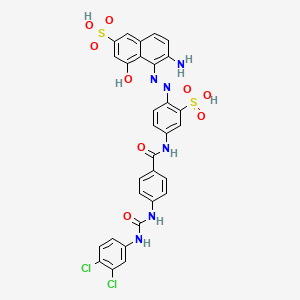

![[[4-[[6-[[4-(2,2-Dicyanovinyl)-3-methylphenyl]ethylamino]hexyl]methylamino]-2-methylphenyl]methylene]malononitrile](/img/structure/B12728243.png)
